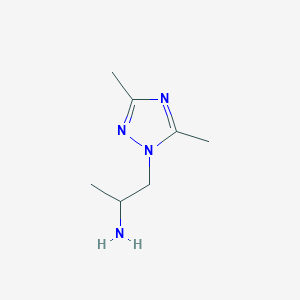
2-Hydroxy-7-methylquinoline-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-7-methylquinoline-4-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by a quinoline core structure with a hydroxyl group at the 2-position, a methyl group at the 7-position, and a carboxylic acid group at the 4-position. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-7-methylquinoline-4-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of aniline derivatives with malonic acid or its equivalents. The reaction typically requires acidic or basic conditions and elevated temperatures to facilitate the formation of the quinoline ring system .
Another method involves the use of substituted o-amino acetophenone derivatives and enolisable ketones in the presence of molecular iodine as a catalyst. This reaction can be carried out in ethanol or under solvent-free conditions, providing an efficient and environmentally friendly route to quinoline derivatives .
Industrial Production Methods
Industrial production of quinoline derivatives, including this compound, often employs large-scale batch or continuous flow processes. These methods utilize readily available starting materials and optimized reaction conditions to achieve high yields and purity. Catalysts such as molecular iodine or transition metals may be used to enhance reaction efficiency and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-7-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 2-position can be oxidized to form quinone derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-7-methylquinoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2-Hydroxy-7-methylquinoline-4-carboxylic acid involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and transcription. This mechanism is similar to that of other quinoline-based antibiotics .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxyquinoline: Lacks the methyl and carboxylic acid groups.
4-Hydroxyquinoline: Lacks the methyl group and has the hydroxyl group at the 4-position.
7-Methylquinoline: Lacks the hydroxyl and carboxylic acid groups
Uniqueness
2-Hydroxy-7-methylquinoline-4-carboxylic acid is unique due to the presence of both the hydroxyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse chemical modifications and potential therapeutic applications .
Eigenschaften
IUPAC Name |
7-methyl-2-oxo-1H-quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-6-2-3-7-8(11(14)15)5-10(13)12-9(7)4-6/h2-5H,1H3,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AULKBFNQBDLVGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(=O)N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1,2,5-Oxadiazol-3-amine, 4-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]-](/img/structure/B7816904.png)

![2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]ethanol](/img/structure/B7816917.png)

![Methyl [5-methyl-7-oxo-2-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetate](/img/structure/B7816925.png)


![ethyl 5-{[3-(trifluoromethyl)phenyl]methyl}-1,3,4-oxadiazole-2-carboxylate](/img/structure/B7816950.png)
![Ethyl 5-[(6-formyl-4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate](/img/structure/B7816966.png)


![3-methyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-5-amine](/img/structure/B7816992.png)


